molecular formula C8H18N2 B12887787 (S)-1-(tert-Butyl)pyrrolidin-3-amine

(S)-1-(tert-Butyl)pyrrolidin-3-amine

Cat. No.: B12887787
M. Wt: 142.24 g/mol
InChI Key: UTEZMBDWXGWOQJ-ZETCQYMHSA-N
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Description

(S)-1-(tert-Butyl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, N-oxides, and substituted pyrrolidine compounds.

Scientific Research Applications

(S)-1-(tert-Butyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(tert-Butyl)pyrrolidin-3-amine
  • (S)-1-(tert-Butyl)pyrrolidin-2-amine
  • (S)-1-(tert-Butyl)pyrrolidin-4-amine

Uniqueness

(S)-1-(tert-Butyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the position of the tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3S)-1-tert-butylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(9)6-10/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

UTEZMBDWXGWOQJ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)N1CC[C@@H](C1)N

Canonical SMILES

CC(C)(C)N1CCC(C1)N

Origin of Product

United States

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